3-phenyl-1,2,4-thiadiazole-5-sulfonyl Chloride
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Overview
Description
3-phenyl-1,2,4-thiadiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O2S2 and a molecular weight of 260.72 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1,2,4-thiadiazole-5-sulfonyl chloride typically involves the reaction of 3-phenyl-1,2,4-thiadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:
Starting Material: 3-phenyl-1,2,4-thiadiazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1,2,4-thiadiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
3-phenyl-1,2,4-thiadiazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-phenyl-1,2,4-thiadiazole-5-sulfonyl chloride involves its interaction with biological molecules through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the inhibition of their function . The compound’s antimicrobial activity is attributed to its ability to disrupt essential cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Sulfonyl chlorides: Compounds with the sulfonyl chloride functional group, which are widely used in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Uniqueness
3-phenyl-1,2,4-thiadiazole-5-sulfonyl chloride is unique due to its combination of the thiadiazole ring and the sulfonyl chloride group, which imparts distinct reactivity and biological properties.
Properties
Molecular Formula |
C8H5ClN2O2S2 |
---|---|
Molecular Weight |
260.7 g/mol |
IUPAC Name |
3-phenyl-1,2,4-thiadiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
AWHQHJAPRJJBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
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